[2-({[(Pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid
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Overview
Description
(2-(((Pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a pyrene moiety through an aminomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(((Pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrene Derivative: The synthesis begins with the preparation of a pyrene derivative, such as pyren-2-ylmethylamine, through nitration, reduction, and subsequent functional group transformations.
Aminomethylation: The pyrene derivative is then subjected to aminomethylation, where it reacts with formaldehyde and a secondary amine to form the aminomethyl group.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be achieved through a palladium-catalyzed borylation reaction, where the aminomethylated pyrene derivative reacts with a boronic acid precursor under mild conditions.
Industrial Production Methods
Industrial production of (2-(((Pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-(((Pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides, facilitated by a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form corresponding phenols or other oxygenated derivatives.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or boronic esters.
Substitution: Amino-substituted derivatives.
Scientific Research Applications
(2-(((Pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(((Pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. The boronic acid group interacts with hydroxyl groups, forming boronate esters, which are crucial in various biochemical and chemical processes. The pyrene moiety enhances the compound’s fluorescence, making it useful in imaging and sensing applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the pyrene moiety, making it less fluorescent but still useful in Suzuki-Miyaura coupling reactions.
Pyrene-1-boronic Acid: Similar structure but with the boronic acid group directly attached to the pyrene ring, offering different reactivity and applications.
(2-((Pyren-1-ylmethyl)amino)methyl)phenylboronic Acid: An isomer with the pyrene moiety attached at a different position, leading to variations in chemical behavior and applications.
Uniqueness
(2-(((Pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid is unique due to its combination of a boronic acid group and a pyrene moiety, providing both reactivity for coupling reactions and strong fluorescence for imaging and sensing applications. This dual functionality makes it a versatile compound in various scientific fields .
Properties
CAS No. |
921198-25-6 |
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Molecular Formula |
C24H20BNO2 |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
[2-[(pyren-2-ylmethylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C24H20BNO2/c27-25(28)22-7-2-1-4-21(22)15-26-14-16-12-19-10-8-17-5-3-6-18-9-11-20(13-16)24(19)23(17)18/h1-13,26-28H,14-15H2 |
InChI Key |
YCGMXZCTYLTMSZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1CNCC2=CC3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)(O)O |
Origin of Product |
United States |
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